molecular formula C13H11N3O4 B1683931 Pomalidomide CAS No. 19171-19-8

Pomalidomide

Cat. No. B1683931
Key on ui cas rn: 19171-19-8
M. Wt: 273.24 g/mol
InChI Key: UVSMNLNDYGZFPF-UHFFFAOYSA-N
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Patent
US09193989B2

Procedure details

About 2 mL of a suspension of affigel-10 (15 μmol/mL of gel, 50% slurry) in isopropanol was transferred to a conical tube and centrigured to a settled volume of 1.04 mL. The isopropanol was removed and the affigel-10 was washed with DMSO (3×5 mL). A DMSO (2.2 mL) solution of 7 (0.002 g, 0.00525 mmol) and triethylamine (0.007 mL, 0.0525 mmol) was subsequently added and the resulting mixture was sealed and tumbled on a rotator at room temperature. After 16 h, the conical tube was spun down and the DMSO supernatant was tested for the presence of 7 by LC-MS. 7 was not observed and therefore to the mixture was added triethylamine (0.015 mL, 0.105 mmol) and ethanolamine (0.006 mL, 0.10503 mmol) and the resulting mixture was tumbled on a rotator at room temperature. After 20 h, SS-0007896 was spun down, the solvent was removed, and the resin was washed with DMSO (3×5 mL) and isopropanol (3×5 mL) and stored in isopropanol at −20° C.
[Compound]
Name
suspension
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
7
Quantity
0.002 g
Type
reactant
Reaction Step Two
Quantity
0.007 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.015 mL
Type
reactant
Reaction Step Four
Quantity
0.006 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(C)=O.Cl.[NH2:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](=[O:30])[N:10]([C:17]1(CCCCN)[CH2:22][CH2:21][C:20](=[O:23])[NH:19][C:18]1=[O:24])[C:11]2=[O:16].C(N(CC)CC)C.C(CN)O>C(O)(C)C>[CH:14]1[CH:13]=[C:12]2[C:11](=[O:16])[N:10]([CH:17]3[C:18](=[O:24])[NH:19][C:20](=[O:23])[CH2:21][CH2:22]3)[C:9](=[O:30])[C:8]2=[C:7]([NH2:6])[CH:15]=1 |f:1.2|

Inputs

Step One
Name
suspension
Quantity
2 mL
Type
reactant
Smiles
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
CS(=O)C
Name
7
Quantity
0.002 g
Type
reactant
Smiles
Cl.NC1=C2C(N(C(C2=CC=C1)=O)C1(C(NC(CC1)=O)=O)CCCCN)=O
Name
Quantity
0.007 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)C
Step Four
Name
Quantity
0.015 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.006 mL
Type
reactant
Smiles
C(O)CN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The isopropanol was removed
WASH
Type
WASH
Details
the affigel-10 was washed with DMSO (3×5 mL)
CUSTOM
Type
CUSTOM
Details
the resulting mixture was sealed
CUSTOM
Type
CUSTOM
Details
tumbled on a rotator at room temperature
CUSTOM
Type
CUSTOM
Details
was tumbled on a rotator at room temperature
WAIT
Type
WAIT
Details
After 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed
WASH
Type
WASH
Details
the resin was washed with DMSO (3×5 mL) and isopropanol (3×5 mL)
CUSTOM
Type
CUSTOM
Details
stored in isopropanol at −20° C.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C=1C=C2C(=C(C1)N)C(=O)N(C2=O)C3CCC(=O)NC3=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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